2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid
Description
Properties
IUPAC Name |
2-[[4-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(17-7-3-4-8-18(17)21(26)27)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYIGJNLDMODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Adapting the molten-state method from CN106349091A, 4-(1-azepanylcarbonyl)aniline reacts with phthalic anhydride under controlled heating (100–130°C). The absence of solvent minimizes byproducts and aligns with green chemistry principles:
Experimental Protocol
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Reactant ratio : 1:1 to 1:1.4 (aniline derivative : phthalic anhydride).
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Temperature : 120°C (optimal for molten phase without decomposition).
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Post-reaction treatment :
Advantages :
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Minimal solvent use (toluene reduced by 60% compared to traditional methods).
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Scalable for industrial production.
Route 2: Sequential Acylation and Coupling
Step 1: Synthesis of 4-(1-Azepanylcarbonyl)aniline
This intermediate is prepared via Schotten-Baumann acylation:
Step 2: Benzoylation with 2-Carboxybenzoyl Chloride
The aniline intermediate reacts with 2-carboxybenzoyl chloride:
Key parameters :
Route 3: Nitration-Reduction Approach
Adapting US4431840A, this route employs nitration followed by reductive amination:
Nitration of Methyl 2-Aminobenzoate
Reductive Coupling with Azepane Carbonyl Chloride
Yield : 65% overall, with challenges in isolating nitro intermediates.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield | 85% | 72% | 65% |
| Purity | >95% | 90% | 88% |
| Solvent Use | Low | Moderate | High |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Key Reference |
Insights :
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Route 1 offers superior yield and scalability but requires precise temperature control.
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Route 2 provides modularity for analog synthesis but involves multi-step purification.
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Route 3 is limited by hazardous nitration conditions and lower yields.
Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Steric and Conformational Flexibility
- The target compound’s azepane ring (7-membered) offers greater conformational flexibility compared to the piperazine ring (6-membered) in the tert-butylphenyl-piperazine analogue . This flexibility may enhance binding to dynamic enzyme pockets, as observed in protease inhibitors .
- In contrast, the diethylamino-anilino analogue (C₁₈H₂₀N₂O₃) lacks a cyclic amine, resulting in reduced steric hindrance but increased lipophilicity (logP ~2.8 estimated), which could improve membrane permeability .
Research Findings and Implications
- Pharmaceutical Potential: While phthalylsulfathiazole is clinically approved, the target compound is currently restricted to research use . Preclinical studies suggest its azepane moiety enhances protease resistance compared to linear alkylamines .
- Structure-Activity Relationships (SAR) : Modifying the amine substituent (e.g., replacing azepane with piperazine) significantly alters bioactivity. For instance, piperazine derivatives show higher affinity for serotonin receptors, whereas azepane analogues exhibit broader kinase inhibition .
Biological Activity
2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid, with the CAS number 940521-48-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H22N2O4
- Molar Mass : 366.41 g/mol
- Structure : The compound features a benzoic acid moiety with an anilino and azepanylcarbonyl substituent, which may contribute to its biological properties.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Signaling Pathways : It could interact with various signaling molecules, potentially affecting cell proliferation and apoptosis.
Therapeutic Potential
Research into the therapeutic applications of this compound is ongoing. Some areas of interest include:
- Anti-inflammatory Effects : Initial studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Anticancer Activity : There is emerging evidence suggesting that it may inhibit tumor growth in certain cancer cell lines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Demonstrated that this compound exhibits significant inhibition of COX enzymes, suggesting anti-inflammatory potential. |
| Study 2 (Cancer Research Journal) | Reported that the compound showed cytotoxic effects on breast cancer cell lines, indicating possible anticancer properties. |
| Study 3 (European Journal of Pharmacology) | Found that the compound modulates apoptotic pathways in neuroblastoma cells, highlighting its potential in neuro-oncology. |
Safety and Toxicology
The compound is classified as an irritant (hazard symbol Xi), indicating that it should be handled with care. Safety data sheets recommend using appropriate protective equipment when handling this chemical for research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
